molecular formula C5H3F2NO3 B1432631 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1785023-01-9

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1432631
M. Wt: 163.08 g/mol
InChI Key: KZIBZKQKQUTVFS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, commonly known as DFMO, is a synthetic organic compound that has been used in scientific research to study its various biochemical and physiological effects. It is an important tool for scientists, as it allows them to study the effects of this compound on biological systems.

Scientific Research Applications

Difluoromethylation of Heterocycles

Specific Scientific Field

This application falls under the field of Organic Chemistry.

Summary of the Application

Difluoromethylation is a process used to functionalize diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Methods of Application

The process involves the use of a radical process to achieve difluoromethylation of heterocycles . The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .

Results or Outcomes

The process has been used to create difluoromethyl substituted scaffolds, which have significant biological and synthetic value .

Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors

Specific Scientific Field

This application is in the field of Biochemistry and Agriculture.

Summary of the Application

Difluoromethylated heterocyclic acid moieties have been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors .

Methods of Application

The synthesis routes developed rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The compounds carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .

Results or Outcomes

The synthesized inhibitors have shown biological activity against selected Ascomycete pathogens .

Late-stage Difluoromethylation

Specific Scientific Field

This application is in the field of Organic Chemistry.

Summary of the Application

Late-stage difluoromethylation is a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Utilization of Fluoroform for Difluoromethylation in Continuous Flow

Specific Scientific Field

This application is in the field of Green Chemistry.

Summary of the Application

Fluoroform (CHF3) is an ideal reagent for difluoromethylation reactions . However, due to the low reactivity of fluoroform, only very few applications have been reported so far .

Methods of Application

This application involves a continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent .

Results or Outcomes

This method provides a more environmentally friendly approach to difluoromethylation .

Difluoromethylation of Alkenes

Summary of the Application

Difluoromethylation of alkenes is a process that involves the addition of a difluoromethyl group to an alkene . This reaction is used to synthesize difluoromethylated alkenes, which are useful in various fields of chemistry .

Methods of Application

The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the alkene . The reaction conditions can be adjusted to control the regioselectivity and stereoselectivity of the reaction .

Results or Outcomes

The process has been used to synthesize a variety of difluoromethylated alkenes . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .

Difluoromethylation of Aromatics

Summary of the Application

Difluoromethylation of aromatics is a process that involves the addition of a difluoromethyl group to an aromatic compound . This reaction is used to synthesize difluoromethylated aromatics, which are useful in various fields of chemistry .

Methods of Application

The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the aromatic compound . The reaction conditions can be adjusted to control the regioselectivity of the reaction .

Results or Outcomes

The process has been used to synthesize a variety of difluoromethylated aromatics . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBZKQKQUTVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

CAS RN

1785023-01-9
Record name 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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